Product packaging for Amoproxan hydrochloride(Cat. No.:CAS No. 22661-96-7)

Amoproxan hydrochloride

Cat. No.: B1665378
CAS No.: 22661-96-7
M. Wt: 462 g/mol
InChI Key: HKTUGQIHGLSWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Trajectory and Discovery Context

The development of Amoproxan (B1665377) hydrochloride can be situated within the broader context of mid-20th century cardiovascular drug discovery. The 1960s saw significant advancements in the understanding of cardiovascular physiology and the development of new therapeutic agents. Researchers were actively seeking compounds that could alleviate the symptoms of angina pectoris by improving blood flow to the heart muscle. nih.govwikipedia.org It was in this scientific climate that Boehringer Ingelheim synthesized and began investigating Amoproxan.

The compound was granted the nonproprietary name "Amoproxan" and was introduced to the market in France. ncats.iowikipedia.org However, its clinical use was short-lived. In 1970, Amoproxan was withdrawn from the French market due to reports of significant dermatological and ophthalmic toxicity. wikipedia.org This withdrawal underscores the inherent risks and challenges in drug development, where unforeseen adverse effects can halt the trajectory of a promising compound.

Academic Significance in Pharmacological Science

Despite its brief clinical presence, Amoproxan hydrochloride has been a subject of academic interest, contributing to the understanding of cardiovascular pharmacology. Its primary academic significance lies in the investigations into its mechanism of action. Early research suggested that Amoproxan's effects were linked to the metabolism of adenylic derivatives, which are crucial in cellular energy transfer and signaling pathways. ncats.io

Further studies and predictions based on its structure have indicated that this compound likely interacts with multiple biological targets. It is thought to engage with adrenergic receptors and calcium channels, both of which are fundamental in regulating cardiovascular function, including heart rate and contractility. smolecule.com While detailed, publicly available data on its binding affinities and specific receptor interactions are scarce, its study has contributed to the broader knowledge base of compounds affecting these critical physiological systems. The investigation of Amoproxan, even as a withdrawn drug, has provided insights for medicinal chemists and pharmacologists in the design and evaluation of subsequent cardiovascular agents.

Detailed Research Findings

The chemical and physical properties of this compound have been characterized through various scientific methods. These properties are essential for understanding its behavior in biological systems.

Chemical and Physical Properties of this compound
PropertyValueSource
Molecular FormulaC22H36ClNO7 nih.gov
Molecular Weight462.0 g/mol nih.gov
IUPAC Name[1-(3-methylbutoxy)-3-morpholin-4-ylpropan-2-yl] 3,4,5-trimethoxybenzoate;hydrochloride nih.gov
CAS Number22661-96-7 nih.gov
SolubilitySoluble in DMSO smolecule.com

The synthesis of this compound involves a multi-step process, as described in the chemical literature. The general synthetic pathway can be summarized as follows:

General Synthesis Pathway of this compound
StepDescriptionSource
Starting MaterialsThe synthesis typically commences with readily available aromatic compounds. smolecule.com
FunctionalizationKey functional groups are introduced through methods such as Friedel-Crafts acylation and other alkylation reactions. smolecule.com
PurificationThe final compound is purified using techniques like crystallization or chromatography to yield this compound. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H36ClNO7 B1665378 Amoproxan hydrochloride CAS No. 22661-96-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

22661-96-7

Molecular Formula

C22H36ClNO7

Molecular Weight

462 g/mol

IUPAC Name

[1-(3-methylbutoxy)-3-morpholin-4-ylpropan-2-yl] 3,4,5-trimethoxybenzoate;hydrochloride

InChI

InChI=1S/C22H35NO7.ClH/c1-16(2)6-9-29-15-18(14-23-7-10-28-11-8-23)30-22(24)17-12-19(25-3)21(27-5)20(13-17)26-4;/h12-13,16,18H,6-11,14-15H2,1-5H3;1H

InChI Key

HKTUGQIHGLSWGU-UHFFFAOYSA-N

SMILES

CC(C)CCOCC(CN1CCOCC1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC.Cl

Canonical SMILES

CC(C)CCOCC(CN1CCOCC1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amoproxan HCl, Amoproxan hydrochloride, Mederel

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Established Synthesis Pathways for Amoproxan (B1665377) Hydrochloride

A likely pathway involves the synthesis of the core amino alcohol, 1-(isopentyloxy)-3-(morpholino)propan-2-ol , followed by its esterification with a derivative of 3,4,5-trimethoxybenzoic acid .

One common method for the synthesis of similar basic esters involves the reaction of an amino alcohol with an acyl chloride, in this case, 3,4,5-trimethoxybenzoyl chloride , in the presence of a base to neutralize the hydrogen chloride byproduct.

Alternatively, a two-step approach can be envisioned. First, a haloalkyl ester of 3,4,5-trimethoxybenzoic acid, such as 2-chloroethyl 3,4,5-trimethoxybenzoate , could be prepared. This intermediate would then be used to alkylate a secondary amine, in this case, a derivative of 1-(isopentyloxy)propan-2-amine, to yield the final product. cdnsciencepub.com This method is particularly useful when the corresponding amino alcohol is not readily accessible. cdnsciencepub.com

The final step in the synthesis would be the formation of the hydrochloride salt by treating the free base of Amoproxan with hydrochloric acid in a suitable solvent.

Reaction Step Reactants Reagents/Conditions Product
Esterification1-(isopentyloxy)-3-(morpholino)propan-2-ol, 3,4,5-trimethoxybenzoyl chlorideInert solvent (e.g., dichloromethane), Tertiary amine base (e.g., triethylamine)Amoproxan
Salt FormationAmoproxan (free base)Hydrochloric acid in a suitable solvent (e.g., ethanol (B145695) or diethyl ether)Amoproxan hydrochloride

Exploration of Synthetic Precursors and Intermediates

The synthesis of this compound would necessitate the availability of several key precursors and the formation of specific intermediates.

Key Precursors:

Isopentyl alcohol (3-methyl-1-butanol): This commercially available alcohol serves as the source of the isopentyloxy side chain.

Epichlorohydrin (B41342) or Glycidol: These are common starting materials for the synthesis of 3-alkoxy-1,2-propanediol derivatives.

Morpholine (B109124): A readily available secondary amine that forms a crucial part of the Amoproxan structure.

3,4,5-Trimethoxybenzoic acid: The precursor to the trimethoxybenzoyl moiety, which is a key structural feature of many pharmacologically active compounds.

Key Intermediates:

Isopentyl glycidyl (B131873) ether: This intermediate can be synthesized by reacting isopentyl alcohol with epichlorohydrin under basic conditions.

1-(Isopentyloxy)-3-(morpholino)propan-2-ol: This is the core amino alcohol fragment of Amoproxan. It can be prepared by the ring-opening of isopentyl glycidyl ether with morpholine.

3,4,5-Trimethoxybenzoyl chloride: This highly reactive acyl chloride is the key reagent for the esterification step and can be prepared from 3,4,5-trimethoxybenzoic acid by reacting it with a chlorinating agent such as thionyl chloride or oxalyl chloride.

Precursor/Intermediate Role in Synthesis
Isopentyl alcoholSource of the isopentyloxy group
EpichlorohydrinBuilding block for the propanol (B110389) backbone
MorpholineSource of the morpholino group
3,4,5-Trimethoxybenzoic acidPrecursor to the ester moiety
Isopentyl glycidyl etherIntermediate in the formation of the amino alcohol
1-(Isopentyloxy)-3-(morpholino)propan-2-olKey amino alcohol intermediate for esterification
3,4,5-Trimethoxybenzoyl chlorideActivating agent for the esterification reaction

Design and Synthesis of this compound Derivatives

The modular nature of the proposed synthetic pathways for this compound allows for the straightforward design and synthesis of a variety of derivatives. By modifying the key precursors, a range of analogs can be produced to explore structure-activity relationships.

Derivatization of the Alkoxy Side Chain:

By substituting isopentyl alcohol with other primary or secondary alcohols, a library of analogs with varying chain lengths, branching, and cyclic structures in the alkoxy side chain can be generated. For example, using ethanol, propanol, or cyclohexanol (B46403) would yield the corresponding ethoxy, propoxy, or cyclohexyloxy derivatives.

Modification of the Amine Moiety:

Replacing morpholine with other cyclic or acyclic secondary amines would lead to another set of derivatives. For instance, using piperidine, pyrrolidine, or diethylamine (B46881) would result in analogs with different basicity and lipophilicity profiles.

Alterations to the Aromatic Ring:

The 3,4,5-trimethoxybenzoyl moiety can also be modified. Starting with different substituted benzoic acids, such as 3,4-dimethoxybenzoic acid or 4-hydroxybenzoic acid, would produce analogs with altered electronic and steric properties on the aromatic ring.

The synthesis of these derivatives would follow the same general synthetic strategies outlined for this compound, simply by substituting the appropriate starting materials.

Stereochemical Considerations in this compound Synthesis

This compound possesses a single stereocenter at the 2-position of the propan-2-ol backbone. The synthesis of this compound as a racemate would result from the use of achiral starting materials and reagents.

The key step for introducing stereochemistry is the ring-opening of the epoxide intermediate, isopentyl glycidyl ether, with morpholine. If racemic isopentyl glycidyl ether is used, the resulting 1-(isopentyloxy)-3-(morpholino)propan-2-ol will also be racemic, leading to a racemic mixture of this compound.

To obtain enantiomerically pure this compound, a stereoselective synthesis would be required. This could be achieved through several approaches:

Use of a Chiral Starting Material: Starting the synthesis with an enantiomerically pure glycidyl ether derivative would lead to the formation of a single enantiomer of the amino alcohol intermediate.

Chiral Resolution: The racemic amino alcohol intermediate, 1-(isopentyloxy)-3-(morpholino)propan-2-ol, could be resolved into its individual enantiomers using a chiral resolving agent, such as a chiral acid, to form diastereomeric salts that can be separated by crystallization.

Asymmetric Synthesis: An asymmetric catalytic approach could be employed for the ring-opening of the epoxide, using a chiral catalyst to favor the formation of one enantiomer of the amino alcohol over the other.

The stereochemistry of the final product would be critical for its pharmacological activity, as it is common for enantiomers of a chiral drug to have different potencies and biological effects.

Preclinical Pharmacological Investigations

Mechanism of Action at Molecular and Cellular Levels

A thorough understanding of a compound's mechanism of action is fundamental to its development as a potential therapeutic agent. This involves detailed investigations into its interactions with specific biological targets. However, for Amoproxan (B1665377) hydrochloride, such information is not currently accessible in the public domain.

Receptor Binding Affinities and Target Interaction Profiling

No data has been published detailing the binding affinities of Amoproxan hydrochloride to any specific receptors, ion channels, transporters, or other potential molecular targets. Target interaction profiling, which is crucial for identifying the primary mode of action and potential off-target effects, has not been reported.

Enzyme Modulation and Biochemical Pathway Analysis

Information regarding the effects of this compound on enzyme activity is not available. Studies investigating its potential to inhibit or activate key enzymes involved in physiological or pathological biochemical pathways have not been published.

Cellular Signaling Cascades and Intermolecular Interactions

The impact of this compound on intracellular signaling pathways remains uncharacterized. There is no available research on how this compound may modulate cellular functions through interactions with signaling molecules, such as second messengers or protein kinases.

In Vitro Pharmacological Activity Characterization

In vitro studies are essential for characterizing the pharmacological effects of a compound in a controlled laboratory setting. This typically involves the use of cell-based assays and isolated tissues to evaluate efficacy and mechanism. For this compound, there is a lack of such published data.

Cell-Based Assay Systems for Efficacy Evaluation

No studies utilizing cell-based assays to evaluate the efficacy of this compound for any potential therapeutic indication have been reported in the scientific literature.

Isolated Organ and Tissue Perfusion Studies

There are no available reports on studies conducted using isolated organ or tissue perfusion techniques to investigate the pharmacological effects of this compound on specific physiological systems.

In Vivo Preclinical Models and Pharmacodynamic Responses

Animal Model Studies of Pharmacological Effects

Currently, publicly accessible scientific literature lacks detailed in vivo studies conducted on animal models to specifically investigate the pharmacological effects of this compound. While the principles of preclinical animal modeling are well-established for evaluating the therapeutic potential of new chemical entities, specific data from such studies involving this compound have not been published in the available research.

Animal models play a crucial role in the preclinical assessment of novel compounds, providing insights into their potential efficacy and mechanism of action before human trials. These models are designed to mimic specific aspects of human diseases. For a compound like this compound, which may have potential applications in neuropsychiatric or cardiovascular disorders, a range of validated animal models would typically be employed.

Table 1: Representative Animal Models for Pharmacological Screening (Note: This table is illustrative of the types of models that could be used and does not represent actual studies performed on this compound due to a lack of available data.)

Therapeutic AreaPotential Animal ModelEndpoint Measures
Anxiety Elevated Plus MazeTime spent in open vs. closed arms, number of entries
Light-Dark Box TestTime spent in the light compartment, transitions between compartments
Depression Forced Swim TestImmobility time
Tail Suspension TestImmobility time
Cardiovascular Spontaneously Hypertensive RatBlood pressure, heart rate
Myocardial Infarction ModelInfarct size, cardiac function parameters

Without specific preclinical data, any discussion on the in vivo pharmacological effects of this compound remains speculative. The scientific community awaits the publication of peer-reviewed research that details the outcomes of such studies to understand the compound's profile.

Neuropharmacological and Cardiovascular Effects in Preclinical Systems

Detailed in vivo investigations into the specific neuropharmacological and cardiovascular effects of this compound in preclinical systems are not currently available in the public domain. The evaluation of these effects is a critical step in the drug development process, providing essential information about a compound's activity and potential therapeutic utility.

Neuropharmacological Effects:

The neuropharmacological profile of a compound is assessed to understand its impact on the central nervous system (CNS). This includes its potential to act as an antidepressant, anxiolytic, antipsychotic, or to have other effects on neurological function. In vivo models are instrumental in characterizing these properties. For instance, behavioral tests in rodents can indicate mood-altering or anxiety-reducing effects, while electrophysiological studies can reveal effects on neuronal activity.

Cardiovascular Effects:

Preclinical cardiovascular safety and efficacy are evaluated to identify any potential benefits or risks associated with a new compound. Standard in vivo assessments in animal models would typically measure effects on blood pressure, heart rate, cardiac contractility, and electrocardiogram (ECG) parameters. These studies are crucial for identifying any potential for adverse cardiovascular events such as arrhythmias or hypertension.

Table 2: Potential In Vivo Endpoints for Neuropharmacological and Cardiovascular Assessment (Note: This table outlines common endpoints in preclinical studies and is for illustrative purposes only, as no specific data for this compound is available.)

SystemParameterMethod of Measurement
Neuropharmacological Locomotor ActivityOpen field test
Cognitive FunctionMorris water maze, Y-maze
Antidepressant-like effectForced swim test, tail suspension test
Cardiovascular Blood PressureTelemetry, tail-cuff method
Heart RateTelemetry, ECG
Cardiac FunctionEchocardiography

The absence of published data on the neuropharmacological and cardiovascular effects of this compound in preclinical systems means that its profile in these critical areas remains uncharacterized. Future research is necessary to elucidate the in vivo activities of this compound.

Structure Activity Relationship Sar and Structure Efficacy Relationship Ser Analysis

Identification of Key Pharmacophoric Elements

Amoproxan (B1665377) hydrochloride possesses a distinct molecular architecture that gives rise to its biological activity. The key pharmacophoric elements, or the essential features required for its pharmacological action, can be identified by dissecting its structure into three main components: the 3,4,5-trimethoxybenzoyl ester group, the central 1-(isopentyloxy)-3-morpholinopropan-2-ol backbone, and the morpholine (B109124) ring.

The 3,4,5-trimethoxybenzoyl ester group is a significant feature. The presence of three methoxy (B1213986) groups on the benzene ring is a common motif in many biologically active compounds. These groups are electron-donating and can influence the molecule's electronic properties, which in turn can affect its binding to biological targets. The ester linkage is susceptible to hydrolysis by esterases in the body, which may suggest that Amoproxan could be a prodrug, with its active form being released after metabolic cleavage.

The central propan-2-ol backbone with an ether linkage to an isopentyl group and a tertiary amine in the form of a morpholine ring is another critical element. The hydroxyl group and the nitrogen atom of the morpholine ring can act as hydrogen bond donors and acceptors, respectively. These interactions are often vital for the specific binding of a drug to its receptor. The length and flexibility of the isopentyloxy side chain can also play a role in optimizing the hydrophobic interactions with the target protein.

Impact of Substituent Modifications on Biological Activity

While specific studies on the systematic modification of Amoproxan's substituents and their impact on biological activity are not extensively documented in publicly available literature, general principles of medicinal chemistry allow for predictions on how certain changes might affect its efficacy.

Modifications to the 3,4,5-trimethoxybenzoyl group could have a significant impact. For instance, altering the number and position of the methoxy groups on the benzene ring would likely affect the molecule's binding affinity and selectivity. Replacing the methoxy groups with other substituents, such as halogens or alkyl groups, would modulate the electronic and lipophilic properties of this part of the molecule, which could lead to changes in its pharmacological profile.

Changes to the isopentyloxy side chain could also influence activity. Varying the length and branching of this alkyl chain would affect the molecule's hydrophobicity. An optimal chain length is often required for effective interaction with a hydrophobic pocket in the target protein.

Modifications of the morpholine ring could also be explored. Replacing the morpholine with other heterocyclic systems, such as piperidine or piperazine, would alter the basicity and conformational properties of this part of the molecule, potentially leading to changes in its biological activity and selectivity.

The following table summarizes the potential impact of these hypothetical modifications:

Molecular ComponentModificationPotential Impact on Biological Activity
3,4,5-Trimethoxybenzoyl group Altering number/position of methoxy groupsChanges in binding affinity and selectivity
Replacing methoxy groups with other substituentsModulation of electronic and lipophilic properties
Isopentyloxy side chain Varying alkyl chain length and branchingAltered hydrophobicity and interaction with target
Morpholine ring Replacement with other heterocyclic systemsChanges in basicity and conformational properties

Conformational Analysis and Molecular Modeling in SAR Studies

The three-dimensional conformation of a drug molecule is a critical determinant of its biological activity. Conformational analysis and molecular modeling are powerful tools to understand the spatial arrangement of a molecule's functional groups and how it interacts with its biological target. ijpsr.comnih.gov

For a flexible molecule like Amoproxan, with several rotatable bonds, a multitude of conformations are possible. The bioactive conformation, i.e., the specific shape the molecule adopts when it binds to its target, may not be its lowest energy conformation in solution. researchgate.net Molecular modeling techniques, such as molecular mechanics and quantum chemistry calculations, can be used to predict the preferred conformations of Amoproxan and to simulate its docking into the binding site of a target protein.

These computational studies can provide valuable insights into the SAR of Amoproxan. For example, they can help to identify the key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that are responsible for its binding affinity. This information can then be used to design new analogs with improved potency and selectivity.

Comparative SAR with Structurally Related Compounds

A comparative analysis of the SAR of Amoproxan with structurally related compounds can provide further insights into the key determinants of its biological activity. While direct analogs of Amoproxan are not widely reported, comparisons can be made with other drugs that share some of its structural features.

For example, many antiarrhythmic and local anesthetic drugs contain an aromatic ester group linked to a tertiary amine via a short alkyl chain. The general SAR for this class of compounds often reveals the importance of the nature of the aromatic ring, the length of the alkyl chain, and the basicity of the amine for their pharmacological activity.

Similarly, compounds containing a 3,4,5-trimethoxyphenyl moiety are known to exhibit a variety of biological activities, including vasodilatory and anti-cancer effects. The SAR of these compounds often highlights the importance of the trimethoxyphenyl group for their specific pharmacological actions.

By comparing the structural features and biological activities of Amoproxan with these other classes of compounds, it is possible to draw inferences about the specific roles of its different structural components and to generate hypotheses for the design of new and more effective therapeutic agents.

Advanced Analytical Methodologies for Amoproxan Hydrochloride Research

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of a compound from impurities, metabolites, and other matrix components.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of Amoproxan (B1665377) hydrochloride in bulk drug substance and pharmaceutical formulations. nih.govnih.gov Its high resolution and sensitivity make it ideal for separating the active ingredient from any related substances or degradation products. ijpsdronline.com

Reversed-phase HPLC is the most common modality used for compounds like Amoproxan hydrochloride. shimadzu.com.cn In this approach, a non-polar stationary phase (such as a C18 column) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). ijpsdronline.comnih.gov The separation is based on the differential partitioning of the analytes between the two phases. The trimethoxybenzoyl and morpholine (B109124) moieties of this compound dictate its polarity and interaction with the stationary phase. Detection is commonly achieved using an ultraviolet (UV) detector set to a wavelength where the aromatic chromophore of the molecule exhibits strong absorbance. shimadzu.com.cnnih.gov For quantitative analysis, a calibration curve is constructed by plotting the peak area against known concentrations of a reference standard, a method that demonstrates high precision and accuracy. nih.gov

ParameterConditionPurpose
Column C18, 250 x 4.6 mm, 5 µmProvides non-polar stationary phase for reversed-phase separation.
Mobile Phase Acetonitrile:Ammonium Acetate Buffer (pH 4.5) (55:45 v/v)Elutes the compound from the column; buffer controls ionization.
Flow Rate 1.0 mL/minEnsures optimal separation and peak shape.
Detection UV at 254 nmQuantifies the analyte based on its absorbance of UV light.
Injection Volume 10 µLIntroduces a precise amount of sample into the system.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Identification

Understanding the metabolic fate of a drug is crucial, and Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool for the identification and characterization of drug metabolites. technologynetworks.comnih.gov The coupling of LC with MS combines the powerful separation capabilities of chromatography with the high sensitivity and specificity of mass analysis. shimadzu.com.cn After administration, this compound is expected to undergo various Phase I (functionalization) and Phase II (conjugation) metabolic reactions in the body.

LC-MS/MS methods can be developed to screen for these potential metabolites in biological matrices like plasma, urine, or liver microsome incubations. biotage.comresearchgate.net The liquid chromatography component separates the parent drug from its various metabolites. The mass spectrometer then ionizes these compounds and separates them based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HR-MS) can provide the elemental composition of the metabolites, while tandem mass spectrometry (MS/MS) fragments the ions to yield structural information, helping to pinpoint the site of metabolic modification. nih.gov Common metabolic pathways for a molecule like this compound include O-demethylation of the methoxy (B1213986) groups, hydroxylation of the alkyl chains, or N-oxidation of the morpholine ring. researcher.life

Metabolic ReactionMass ChangeExpected m/z of Metabolite [M+H]⁺
Parent Amoproxan (C₂₂H₃₅NO₇) ---426.24
Monohydroxylation +16442.24
O-Demethylation -14412.22
N-Oxidation +16442.24
Glucuronidation (Phase II) +176602.27

Gas Chromatography and Other Chromatographic Approaches

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. openaccessjournals.com Due to the relatively high molecular weight and low volatility of this compound, direct analysis by GC is challenging. Therefore, a derivatization step would likely be required to convert the molecule into a more volatile and thermally stable form before injection into the GC system. mdpi.commdpi.com This could be achieved by silylating hydroxyl groups or other reactive sites. GC, particularly when coupled with a mass spectrometer (GC-MS), can be highly effective for purity testing and identifying specific volatile or semi-volatile impurities that may not be easily detected by HPLC. mdpi.comaic.gov.au

Other chromatographic techniques can also be applied. High-Performance Thin-Layer Chromatography (HPTLC), for instance, offers a simple, rapid, and cost-effective method for the qualitative and quantitative estimation of pharmaceuticals. nih.govresearchgate.net It can be used as a screening tool or for routine quality control, providing good separation of the main compound from its impurities on a silica gel plate, with visualization under UV light. nih.gov

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are used to probe the chemical structure of molecules, providing confirmation of identity and information on purity.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Research

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and widely available technique used for both qualitative and quantitative analysis in the pharmaceutical industry. amhsr.orgthermofisher.com The method is based on the absorption of light by chromophores within a molecule. The this compound molecule contains a 3,4,5-trimethoxybenzoyl group, which is an effective chromophore that absorbs light in the UV region.

A UV-Vis spectrum, which is a plot of absorbance versus wavelength, can serve as a fingerprint for qualitative identification. mhlw.go.jp For quantitative purposes, the Beer-Lambert law is applied, which states that there is a linear relationship between the absorbance of a solution and the concentration of the analyte. researchgate.net By preparing a series of solutions with known concentrations of this compound and measuring their absorbance at the wavelength of maximum absorption (λmax), a calibration curve can be generated. This curve can then be used to determine the concentration of unknown samples, making it a valuable tool for assay and purity assessments. libretexts.org

Concentration (µg/mL)Absorbance at λmax
50.152
100.305
150.448
200.601
250.755

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the elucidation and confirmation of chemical structures. wdh.ac.idspringernature.com It provides detailed information about the carbon-hydrogen framework of a molecule. For a novel compound like this compound, a full suite of NMR experiments is required for unambiguous structural confirmation. hyphadiscovery.com

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.gov The chemical shift, splitting pattern (multiplicity), and integration of the signals in a ¹H NMR spectrum reveal the number and connectivity of neighboring protons. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the complete connectivity of the molecule. hyphadiscovery.comipb.pt COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows correlations between protons and carbons over two to three bonds. Together, these experiments allow for the complete assignment of all proton and carbon signals, confirming that the synthesized molecule has the correct structure of this compound. nih.gov

Structural MoietyAtom TypePredicted Chemical Shift (ppm)
Trimethoxybenzoyl Aromatic Protons6.5 - 7.5
Trimethoxybenzoyl Methoxy Protons3.8 - 4.0
Morpholine Methylene (B1212753) Protons2.4 - 3.7
Isobutyl Methyl Protons~0.9
Ester Carbonyl Carbon165 - 175

Electrochemical and Other Advanced Analytical Techniques

The comprehensive analysis of pharmaceutical compounds like this compound relies on a suite of sophisticated techniques capable of ensuring identity, purity, and potency. These methods range from electrochemical analysis to advanced chromatographic and spectroscopic techniques.

Electrochemical Techniques

Electrochemical methods are valued in pharmaceutical analysis for their high sensitivity, rapid response time, and cost-effectiveness. researchgate.net These techniques are particularly useful for the analysis of electroactive compounds. acs.org Methods such as voltammetry, potentiometry, and amperometry can be employed for the quantitative determination of drugs in various matrices, including pharmaceutical formulations and biological fluids. researchgate.netjfda-online.com

For instance, voltammetric analysis at modified electrodes can offer enhanced sensitivity and selectivity for detecting specific functional groups within a molecule. benthamopenarchives.com The development of ion-selective electrodes (ISEs) is another potentiometric approach that has been successfully used for the determination of hydrochloride salts, offering a simple and extraction-free method for analysis in both pharmaceutical and biological samples. jfda-online.com

Other Advanced Analytical Techniques

Beyond electrochemical methods, a range of advanced analytical techniques are indispensable for the comprehensive characterization of pharmaceutical substances.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical analysis, widely used for the separation, identification, and quantification of active pharmaceutical ingredients (APIs), impurities, and degradation products. rroij.comthepharmajournal.com Reverse-phase HPLC (RP-HPLC) is the most common mode, and methods developed for various hydrochloride salts demonstrate its utility. nih.govresearchgate.netscielo.brjournalcsij.com The technique's ability to separate complex mixtures makes it essential for purity and stability assessments. rroij.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. thepharmajournal.comnews-medical.net LC-MS is critical for identifying unknown impurities and degradation products by providing accurate mass information, which aids in elucidating their chemical structures. news-medical.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an unparalleled tool for the structural elucidation of molecules. thepharmajournal.comnih.gov It provides detailed information about the chemical structure, conformation, and stereochemistry of the API and can be used to definitively identify process-related impurities and degradation products. nih.gov The integration of LC-MS and NMR offers a comprehensive platform for the analysis of complex samples. nih.gov

The following table summarizes the primary analytical techniques applicable to this compound research.

TechniquePrincipleApplication in this compound Research
Electrochemical Analysis (e.g., Voltammetry) Measures the current response of a substance to an applied electrical potential.Quantitative analysis in formulations and biological fluids; study of redox properties.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential distribution between a stationary and a mobile phase.Purity assessment, quantification of API, separation of impurities and degradants. rroij.comnih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines HPLC separation with mass-based detection for molecular weight determination and structural analysis. news-medical.netIdentification of unknown degradation products and process impurities; metabolic studies. news-medical.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure. nih.govDefinitive structural elucidation of the API, impurities, and degradants. thepharmajournal.comnih.gov

Stability-Indicating Methods and Degradation Product Analysis

The development of stability-indicating analytical methods (SIAMs) is a regulatory requirement and a critical aspect of drug development. rroij.com These methods are designed to provide an unambiguous assessment of a drug's stability by accurately measuring the decrease in the active ingredient's concentration due to degradation. rroij.com

A crucial feature of a SIAM is its specificity—the ability to resolve the API from any degradation products, process impurities, and placebo components, ensuring that the analytical signal is solely from the intact drug. rroij.comnih.gov

Forced Degradation Studies

To develop and validate a SIAM, forced degradation (or stress testing) studies are conducted. rjptonline.org These studies involve subjecting the drug substance to harsh conditions to accelerate its decomposition, thereby generating potential degradation products. rjptonline.orgbiopharminternational.compharmaguideline.com This process helps to establish degradation pathways and demonstrate the method's capability to separate the drug from its degradants. rjptonline.orgbiopharminternational.compharmtech.com

Typical stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines include:

Acid Hydrolysis: Treatment with acids such as hydrochloric acid (HCl). rjptonline.orgpharmaguideline.com

Base Hydrolysis: Exposure to bases like sodium hydroxide (B78521) (NaOH). rjptonline.orgpharmaguideline.com

Oxidation: Reaction with oxidizing agents, commonly hydrogen peroxide (H₂O₂). rjptonline.org

Thermal Stress: Exposure to elevated temperatures. rjptonline.orgpharmaguideline.com

Photolytic Stress: Exposure to ultraviolet (UV) and visible light. biopharminternational.compharmtech.com

The goal is to achieve a target degradation of approximately 5-20%, which is considered sufficient to evaluate the method's performance without being so excessive that it leads to secondary degradation products that may not be relevant under normal storage conditions. biopharminternational.compharmaguideline.com

The table below presents illustrative results from forced degradation studies on analogous hydrochloride compounds, demonstrating typical outcomes.

Stress ConditionReagent/ParametersCompound ExampleObservation
Acid Hydrolysis 0.1 M HCl, RefluxDiltiazem HydrochlorideSignificant degradation observed.
Alkaline Hydrolysis 0.002 M NaOHDiltiazem HydrochlorideSignificant degradation observed.
Oxidative Degradation 6% H₂O₂Diltiazem HydrochlorideSignificant degradation observed.
Thermal Degradation 60°CDronedarone HydrochlorideNo significant degradation observed.
Photolytic Degradation UV LightDronedarone HydrochlorideSignificant degradation observed.

This table is illustrative and based on findings for Diltiazem Hydrochloride scielo.br and Dronedarone Hydrochloride nih.gov.

Analysis of Degradation Products

Following forced degradation, the resulting mixtures are analyzed, typically using an HPLC method coupled with a photodiode array (PDA) detector to check for peak purity. The primary goal is to demonstrate that the peaks of the degradation products are well-resolved from the peak of the parent drug. nih.gov

For the identification and structural characterization of the degradation products, hyphenated techniques like LC-MS/MS are invaluable. news-medical.netdntb.gov.ua By providing molecular weight and fragmentation data, these methods allow for the elucidation of the structures of the impurities formed under various stress conditions.

Q & A

Q. What analytical methods are recommended for quantifying Amoproxan Hydrochloride in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are widely used. For HPLC, a Phenomenex Luna L1 column (5 µm) is effective, with mobile phases optimized for retention time specificity. TLC protocols should include silica gel plates and solvent systems tailored to separate Amoproxan from impurities, with impurity thresholds ≤0.5% . Validation parameters (linearity, accuracy, precision) must adhere to ICH guidelines.

Q. How should researchers handle this compound to ensure laboratory safety?

  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles are mandatory. Consult glove compatibility charts (e.g., Ansell Chemical Resistance Guide) .
  • Ventilation: Use fume hoods for powder handling; respiratory filters are required for prolonged exposure .
  • First Aid: Immediate skin/eye rinsing with water and medical consultation after ingestion/inhalation .

Q. What spectroscopic techniques are employed for structural elucidation of this compound?

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical. NMR identifies stereochemistry and functional groups, while HRMS confirms molecular weight and fragmentation patterns. For complex structures, 2D NMR (e.g., COSY, HSQC) resolves connectivity .

Advanced Research Questions

Q. How can factorial design optimize experiments studying this compound’s in vitro release kinetics?

A factorial design should evaluate variables like excipient ratios (e.g., disintegrants), dissolution media pH, and agitation speed. For example, a 2³ design (three factors, two levels each) identifies interactions affecting release profiles. Kinetic models (e.g., Higuchi, Korsmeyer-Peppas) analyze diffusion mechanisms .

Q. How should researchers address contradictions between analytical data from different methods (e.g., HPLC vs. spectrophotometry)?

Cross-validate results using orthogonal methods. For instance, confirm HPLC purity data with differential scanning calorimetry (DSC) to detect crystalline impurities. Statistical tools (e.g., Bland-Altman plots) quantify method agreement, while spike-recovery studies assess interference .

Q. What formulation strategies enhance the stability of this compound in solid dosage forms?

  • Excipient Selection: Hydrophilic polymers (e.g., hydroxypropyl methylcellulose) reduce moisture uptake.
  • Lyophilization: For heat-sensitive formulations, lyophilization preserves stability.
  • Accelerated Stability Testing: Conduct studies at 40°C/75% RH over 6 months, monitoring degradation products via HPLC .

Q. How can synthesis protocols for this compound be validated to control impurities?

  • Process Optimization: Use reaction solvents like isopropanol or methanol at controlled temperatures (5–10°C) to minimize byproducts .
  • In-Process Checks: Monitor intermediates via TLC.
  • Final Purity: Validate using HPLC with impurity reference standards (e.g., USP/EP-compliant materials) .

Q. What methodologies assess this compound’s pharmacokinetic (PK) interactions in combination therapies?

  • In Vitro Models: Use Caco-2 cells to study intestinal absorption interactions.
  • PK/PD Modeling: Apply compartmental models to predict drug-drug interaction risks (e.g., cytochrome P450 modulation).
  • Bioanalytical Validation: Quantify plasma concentrations using LC-MS/MS with deuterated internal standards .

Methodological Notes

  • Safety Compliance: Always reference OSHA HCS guidelines and institutional safety protocols .
  • Data Reproducibility: Document analytical conditions (column lot numbers, solvent batches) to ensure reproducibility .
  • Ethical Approvals: For human/animal studies, secure ethics committee approvals and detail participant selection criteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.